Gaviscon

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

66220-44-8 |

|---|---|

Molecular Formula |

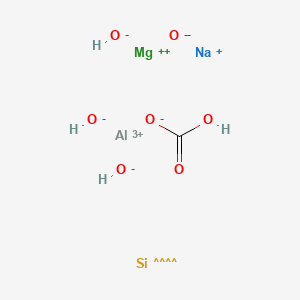

CH4AlMgNaO7Si |

Molecular Weight |

230.4 g/mol |

InChI |

InChI=1S/CH2O3.Al.Mg.Na.3H2O.O.Si/c2-1(3)4;;;;;;;;/h(H2,2,3,4);;;;3*1H2;;/q;+3;+2;+1;;;;-2;/p-4 |

InChI Key |

LCWAOCHOPBSGMU-UHFFFAOYSA-J |

SMILES |

C(=O)(O)[O-].[OH-].[OH-].[OH-].[O-2].[Na+].[Mg+2].[Al+3].[Si] |

Canonical SMILES |

C(=O)(O)[O-].[OH-].[OH-].[OH-].[O-2].[Na+].[Mg+2].[Al+3].[Si] |

Synonyms |

alginate - aluminium hydroxide - magnesium trisilicate - sodium bicarbonate alginate, aluminium hydroxide, magnesium trisilicate, sodium bicarbonate drug combination Gastrocote Gaviscon Quigel |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Biophysical Mechanism of Gaviscon Raft Formation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the core biophysical and chemical mechanisms that underpin the formation of the therapeutic raft produced by Gaviscon upon contact with gastric acid. It consolidates quantitative data, outlines experimental protocols for raft characterization, and visually represents the key processes involved.

Introduction: The Therapeutic Raft Concept

This compound is an alginate-based formulation designed for the symptomatic relief of gastroesophageal reflux disease (GERD).[1][2][3] Its therapeutic effect is primarily mechanical, relying on the rapid formation of a viscous, low-density gel, or "raft," that floats on top of the stomach contents.[4][5][6] This raft acts as a physical barrier, preventing the reflux of gastric acid and other stomach contents into the esophagus.[7][8] In instances of reflux, the raft itself may be refluxed preferentially, exerting a demulcent effect on the esophageal mucosa.[3][9]

Core Components and Their Biophysical Roles

The formation and characteristics of the this compound raft are a result of the synergistic action of its key active ingredients: sodium alginate, sodium bicarbonate, and calcium carbonate.[4][10]

-

Sodium Alginate: A natural polysaccharide extracted from brown seaweed, sodium alginate is the primary structural component of the raft.[5][8] It is a linear polymer composed of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[11] Upon contact with the acidic environment of the stomach, the soluble sodium alginate is converted into insoluble alginic acid, forming a viscous gel.[1][2][12]

-

Sodium Bicarbonate (NaHCO₃): This effervescent agent reacts with gastric acid (HCl) to produce carbon dioxide (CO₂) gas.[2][4][5] The CO₂ bubbles become entrapped within the forming alginate gel, reducing the density of the raft and causing it to float on the surface of the gastric contents.[1][4][6][8]

-

Calcium Carbonate (CaCO₃): This component serves a dual purpose. Firstly, it acts as an antacid, neutralizing a portion of the stomach acid and contributing to the production of CO₂ gas.[4][7] Secondly, and more critically for the raft's integrity, it provides a source of divalent calcium ions (Ca²⁺).[9][13] These calcium ions cross-link the alginic acid polymer chains, significantly strengthening the gel matrix and enhancing the raft's cohesiveness and resilience.[5][14][15] The "egg-box" model describes how Ca²⁺ ions interact with the G-blocks of the alginate chains to form a stable, three-dimensional network.[16]

The Biophysical Cascade of Raft Formation

The formation of the this compound raft is a multi-step process initiated upon ingestion and contact with gastric acid.

-

Acid-Induced Gelation: The low pH of the stomach protonates the carboxylate groups on the alginate polymer, converting sodium alginate into the less soluble alginic acid. This leads to the formation of a viscous hydrogel.[12][17]

-

Carbon Dioxide Entrapment: Simultaneously, sodium bicarbonate and calcium carbonate react with gastric HCl, releasing CO₂ gas. These gas bubbles are trapped within the newly formed alginic acid gel.

-

Flotation: The entrapped CO₂ lowers the overall density of the gel matrix to below that of the gastric fluid (approximately 1.004 g/cm³), causing the raft to float.[1][2]

-

Calcium-Mediated Strengthening: Calcium ions released from the calcium carbonate cross-link the alginate polymer chains, particularly at the guluronic acid (G-block) regions. This ionic cross-linking significantly increases the strength, cohesiveness, and durability of the raft.[5][14][16]

The resulting structure is a cohesive, buoyant, and relatively pH-neutral foam-like barrier that can persist in the stomach for up to four hours.[5]

Quantitative Analysis of Raft Properties

The efficacy of a this compound raft is determined by several key physical parameters, including its strength, volume, and resilience. These properties are influenced by the specific formulation, including the concentration and type of alginate and the presence of cross-linking ions like calcium.

Table 1: Quantitative Data on this compound Raft Properties from In-Vitro Studies

| Parameter | This compound Formulation | Value | pH/Conditions | Source |

| Raft Strength (Elastic Modulus, G') | This compound Extra Strength Liquid | ~500 Pa (un-aged) | pH 1.1 | [18] |

| This compound Extra Strength Liquid | ~21.5 kPa (0.5h aged) | pH 1.1 | [18] | |

| This compound Extra Strength Liquid | ~60 Pa (un-aged) | pH 1.4 | [18] | |

| This compound Extra Strength Liquid | ~42 Pa (un-aged) | pH 1.7 | [18] | |

| Raft Strength (Force) | This compound Liquid (L. hyperborea stem alginate) | 12.1 g | 0.1 M HCl | [19] |

| This compound Liquid (L. hyperborea leaf alginate) | 4.3 g | 0.1 M HCl | [19] | |

| Digeraft Plus® | ~20.5 g | Not specified | [19] | |

| This compound Double Action | Significantly superior to competitors | pH 1.0 | [9] | |

| Duration of Neutralization | This compound Double Action | 93 minutes | pH 1.0 | [9] |

| Rennie Duo | 27 minutes | pH 1.0 | [9] |

Note: Direct comparison of raft strength values should be done with caution due to variations in measurement techniques (rheometry vs. texture analysis) and experimental conditions across different studies.

Experimental Protocols for Raft Characterization

Standardized in-vitro models are crucial for evaluating and comparing the performance of different alginate-based raft-forming formulations.

In-Vitro Raft Formation

A common protocol for forming a raft in a laboratory setting involves the following steps:

-

Medium Preparation: Prepare 150 mL of 0.1 M hydrochloric acid (HCl) to simulate gastric acid.[11] Some protocols may include pepsin and sodium chloride to more closely mimic in-vivo conditions.[9]

-

Temperature Control: Equilibrate the acidic medium to 37°C in a water bath to simulate body temperature.[20]

-

Dosing: Add a single dose of the liquid this compound formulation to the surface of the acidic medium.[11]

-

Incubation: Allow the raft to form and mature for a specified period, typically 30 minutes, at 37°C.[15]

Measurement of Raft Strength

Raft strength, a measure of its cohesiveness and resistance to breakage, can be quantified using a texture analyzer.

-

Apparatus: A texture analyzer equipped with a load cell (e.g., 5.0 kg) and a specific probe, such as an L-shaped stainless steel wire probe, is used.[20]

-

Procedure:

-

The raft is formed in a beaker with the L-shaped probe positioned within the acidic medium before the addition of the this compound.[11]

-

After the raft has matured, the texture analyzer pulls the probe upwards at a constant speed (e.g., 5 mm/s).[20]

-

The probe must break through the raft to exit the medium.

-

The force required to break the raft is recorded as the raft strength, typically measured in grams.[7][20]

-

Measurement of Raft Volume

The volume of the raft can be determined using a displacement method.

-

Initial Weighing: Weigh a beaker containing the acidic medium (W1) and a separate empty beaker (W2).

-

Raft Formation: Form the raft in the first beaker.

-

Raft Isolation: Carefully remove the formed raft and place it in the empty beaker (W2). Weigh the beaker with the raft (W3).

-

Final Weighing: Reweigh the original beaker with the remaining liquid (W4).

-

Calculation: The raft volume (in mL, assuming a density of 1 g/mL for the liquid) can be calculated using the formula: Raft Volume = (W4 - W1) - (W2 - W1 - W3).[11]

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key processes in this compound raft formation and characterization.

Caption: Chemical and physical cascade of this compound raft formation.

Caption: Experimental workflow for in-vitro raft characterization.

Caption: Logical relationships of biophysical principles in raft efficacy.

Conclusion

The biophysical mechanism of this compound raft formation is a well-orchestrated sequence of chemical and physical events. The process, initiated by gastric acid, transforms the liquid formulation into a structured, buoyant, and resilient barrier. The interplay between the acid-triggered gelation of alginate, CO₂-driven flotation, and calcium-mediated cross-linking is critical to the raft's therapeutic efficacy. Understanding these core mechanisms and employing robust in-vitro characterization methods are essential for the continued development and optimization of raft-forming technologies in the management of GERD.

References

- 1. Raft Formation of Sodium Alginate in the Stomach [jnmjournal.org]

- 2. Raft Formation of Sodium Alginate in the Stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review article: alginate‐raft formulations in the treatment of heartburn and acid reflux | Semantic Scholar [semanticscholar.org]

- 4. edu.rsc.org [edu.rsc.org]

- 5. An alginate-antacid formulation (this compound Double Action Liquid®) can eliminate the postprandial “acid pocket” in symptomatic GERD patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. peptest.co.uk [peptest.co.uk]

- 10. Stuff That Works [stuffthatworks.health]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A comparative study on the raft chemical properties of various alginate antacid raft-forming products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Rheological investigation of the shear strength, durability, and recovery of alginate rafts formed by antacid medication in varying pH environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. brookfieldengineering.com [brookfieldengineering.com]

A Technical Guide to the Physicochemical Properties of Sodium Alginate in Gaviscon Formulations

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sodium alginate, a natural polysaccharide derived from brown seaweed, is the principal active ingredient in Gaviscon, responsible for its unique raft-forming mechanism of action in treating gastroesophageal reflux disease (GERD). This technical guide provides an in-depth examination of the core physicochemical properties of sodium alginate that are critical to its function within this compound. It details the compound's chemical structure, molecular weight, viscosity, and gelation properties, linking them directly to the therapeutic effect. Furthermore, this document outlines the experimental protocols used to characterize these properties and presents quantitative data in a structured format for clarity and comparison.

Introduction: Sodium Alginate as a Bioactive Polymer

Sodium alginate is the sodium salt of alginic acid, a linear anionic polysaccharide found in the cell walls of brown algae (Phaeophyceae).[1][2] Its biocompatibility, biodegradability, and unique gelling properties make it a valuable polymer in the pharmaceutical, food, and biomedical fields.[1][2][3] In the context of this compound, sodium alginate is not merely an excipient but an active pharmaceutical ingredient (API) that functions via a physical mechanism.[1][4] Upon contact with gastric acid, it forms a viscous, low-density gel barrier, or "raft," that floats on top of the stomach contents, physically impeding the reflux of acid into the esophagus.[5][6][7]

Core Physicochemical Properties of Sodium Alginate

The efficacy of the alginate raft is dictated by the intrinsic physicochemical properties of the sodium alginate polymer used in the formulation.

Chemical Structure

Sodium alginate is a linear block copolymer composed of two distinct uronic acid monomers: (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G).[2][8] These monomers are arranged in blocks of consecutive G residues (G-blocks), consecutive M residues (M-blocks), and alternating M and G residues (MG-blocks).[8] The ratio and distribution of these blocks depend on the seaweed source from which the alginate is extracted and significantly influence its gelling properties.[2] The gelation and cross-linking essential for raft formation are primarily mediated by the G-block regions.[9]

Molecular Weight

The molecular weight of sodium alginate is a critical parameter influencing the viscosity of its solutions and the mechanical strength of the resulting gel. Pharmaceutical-grade sodium alginate typically has a high molecular weight, though the exact range can vary.[2][10]

Viscosity

Sodium alginate dissolves in water to form viscous colloidal solutions.[1][8] This high viscosity is fundamental to the initial formation of the alginic acid gel in the stomach. The viscosity of an alginate solution is dependent on several factors, including polymer concentration, molecular weight, temperature, and pH.[2] Viscosity increases with higher concentrations and molecular weights.[11] It is also pH-sensitive, reaching a maximum viscosity around pH 3-3.5 as the carboxyl groups become protonated, leading to increased hydrogen bonding.[2]

Gelation and Raft Formation

The defining characteristic of sodium alginate in this compound is its ability to undergo rapid gelation in the acidic environment of the stomach. This process, which results in the formation of the therapeutic raft, is a multi-step physicochemical event.[12]

-

Acid-Induced Precipitation: Upon ingestion, the soluble sodium alginate reacts with gastric acid (HCl). The sodium salt is converted to the insoluble protonated form, alginic acid, which precipitates out of the solution to form a viscous gel.[5][7]

-

Gas Entrapment: this compound formulations contain sodium bicarbonate. This reacts with gastric acid to produce carbon dioxide gas (CO₂). The CO₂ bubbles become entrapped within the precipitating alginic acid gel, reducing the density of the mass and conferring buoyancy.[4][13][14]

-

Ionic Cross-Linking: The formulation also includes a source of divalent cations, typically calcium carbonate. The calcium carbonate neutralizes some stomach acid and, crucially, releases calcium ions (Ca²⁺).[5] These Ca²⁺ ions interact with the guluronic acid (G-block) segments of adjacent alginate polymer chains, forming strong ionic cross-links. This "egg-box" junction model describes how Ca²⁺ ions coordinate between the carboxyl groups of the G-blocks, significantly strengthening the gel matrix into a cohesive and resilient raft.[5][9]

This raft possesses a near-neutral pH and acts as a physical barrier, floating on the postprandial "acid pocket" and preventing its reflux into the esophagus.[4][13][15]

Quantitative Data and Formulation

The precise composition of this compound is optimized to ensure rapid and robust raft formation. The tables below summarize the key properties of sodium alginate and a representative formulation.

Table 1: Summary of Physicochemical Properties of Pharmaceutical-Grade Sodium Alginate

| Property | Description | Typical Value / Range | Citation |

| Chemical Formula | (C₆H₇NaO₆)ₙ | - | [1] |

| Monomer MW | Molecular weight of the sodium mannuronate repeating unit. | ~216.12 g/mol | [1][2] |

| Polymer MW | Molecular weight of the polymer chain. | 32,000 - 400,000 g/mol | [2] |

| Appearance | Physical form. | White to yellowish-brown powder or granules. | [1][8] |

| Solubility | Behavior in various solvents. | Soluble in water; insoluble in alcohol, ether. | [8] |

| Pharmacopeial Standard | Compliance with regulatory standards. | Must meet USP/NF or Ph. Eur. specifications. | [1][16] |

Table 2: Representative Composition of this compound Double Action Liquid (per 20 mL dose)

| Ingredient | Quantity | Purpose | Citation |

| Sodium Alginate | 1000 mg | Raft-forming polymer | [4][17] |

| Sodium Bicarbonate | 426 mg | Gas generation for raft buoyancy | [4][17] |

| Calcium Carbonate | 650 mg | Antacid and source of Ca²⁺ for cross-linking | [4][17] |

Experimental Protocols for Characterization

The evaluation of sodium alginate's properties and the performance of the this compound raft requires specialized in-vitro methodologies.

Rheological Analysis of Raft Mechanical Properties

This protocol quantifies the strength and ductility of the alginate raft.

-

Objective: To measure the viscoelastic properties (Storage Modulus G', Loss Modulus G'') of the in-vitro formed raft.

-

Apparatus: Oscillatory parallel-plate rheometer.

-

Methodology:

-

Sample Preparation: this compound liquid is added to a simulated gastric fluid (e.g., 0.1 M HCl) at 37°C to initiate raft formation. The solution pH can be varied to simulate different physiological conditions.[18]

-

Raft Loading: The formed raft is carefully transferred onto the lower plate of the rheometer.

-

Measurement: An oscillatory strain sweep is performed (e.g., from 0.1% to 100% strain at a constant angular frequency of 10 rad/s).[18]

-

Data Analysis: The storage modulus (G') represents the elastic component (strength) of the raft, while the critical strain (γc) at which the structure breaks down indicates its ductility. Stronger rafts exhibit a higher G', while more ductile rafts withstand higher strain before failure.[18]

-

In-Vitro Raft Strength Measurement

This method provides a direct measure of the raft's mechanical resistance.

-

Objective: To determine the force required to break the alginate raft.

-

Apparatus: Texture analyzer or similar force measurement device.

-

Methodology:

-

A known dose of the product is added to 150 mL of 0.1 M HCl in a beaker to form the raft.[19]

-

After a set formation time (e.g., 30 minutes), a probe is lowered at a constant speed, penetrating the raft.

-

The instrument records the force (in grams) as a function of distance.

-

The peak force recorded during penetration is defined as the raft strength. The British Pharmacopoeia specifies a minimum raft strength of 7.5 g for certain products.[20]

-

HPLC Analysis of Alginate Content

This protocol quantifies the amount of sodium alginate in a formulation.

-

Objective: To verify the concentration of sodium alginate.

-

Apparatus: High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).[20]

-

Methodology:

-

Standard Preparation: Prepare standard solutions of known concentrations of sodium alginate.

-

Sample Preparation: Accurately weigh and dissolve the product in an appropriate solvent system.

-

Chromatography: Inject the standard and sample solutions into the HPLC system. A gradient elution with a mobile phase (e.g., acetonitrile and phosphate buffer) is typically used.[20]

-

Quantification: The alginate content is determined by comparing the peak area of the sample to the calibration curve generated from the standards.

-

Visualizations of Key Processes

Mechanism of this compound Raft Formation

The following diagram illustrates the logical sequence of physicochemical reactions leading to the formation of the therapeutic raft.

Caption: Logical workflow of this compound's raft formation mechanism.

Experimental Workflow for Raft Characterization

This diagram outlines the typical steps involved in the in-vitro analysis of an alginate raft's physical properties.

Caption: Experimental workflow for in-vitro raft characterization.

Regulatory and Quality Aspects

For pharmaceutical use, sodium alginate must comply with the monographs of major pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[16] These standards define requirements for identification, purity, assay, and microbial limits. Given that alginate is a natural product, inter-batch variability in molecular weight and M/G ratio can occur, potentially affecting raft properties.[10][21] Therefore, robust quality control and sourcing from qualified vendors are critical for ensuring consistent product performance.

Conclusion

The therapeutic efficacy of this compound is fundamentally rooted in the specific physicochemical properties of its key ingredient, sodium alginate. Its ability to form a viscous solution, precipitate in acid, and form strong, cross-linked gels in the presence of calcium ions—all while entrapping carbon dioxide for buoyancy—creates a unique physical barrier against gastroesophageal reflux. A thorough understanding and rigorous characterization of these properties, using methodologies such as rheology and mechanical testing, are essential for the development, quality control, and optimization of raft-forming anti-reflux formulations.

References

- 1. vistartglobal.com [vistartglobal.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. capecrystalbrands.com [capecrystalbrands.com]

- 4. An alginate-antacid formulation (this compound Double Action Liquid®) can eliminate the postprandial “acid pocket” in symptomatic GERD patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. edu.rsc.org [edu.rsc.org]

- 6. This compound.com.au [this compound.com.au]

- 7. Review article: alginate-raft formulations in the treatment of heartburn and acid reflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium alginate | 9005-38-3 [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. Sodium Alginate's Role in Controlled Release Formulations [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. peptest.co.uk [peptest.co.uk]

- 13. droracle.ai [droracle.ai]

- 14. Raft Formation of Sodium Alginate in the Stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. This compound Double Action Liquid (antacid & alginate) is more effective than antacid in controlling postprandial esophageal acid exposure in GERD patients; a double-blind crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. static1.squarespace.com [static1.squarespace.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Inter-Grade and Inter-Batch Variability of Sodium Alginate Used in Alginate-Based Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions in Gaviscon's Alginate Gel Matrix

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular interactions that underpin the therapeutic efficacy of Gaviscon's alginate-based formulations. We will delve into the intricate physicochemical processes that lead to the formation of a buoyant and resilient gel matrix, a critical feature for its application in managing gastroesophageal reflux disease (GERD). This document summarizes key quantitative data, outlines experimental protocols for characterization, and provides visual representations of the underlying mechanisms.

Core Molecular Interactions: The Trifecta of Action

The formation of the this compound alginate raft is a rapid, multi-step process initiated upon contact with gastric acid. This process is driven by the interplay of three key ingredients: sodium alginate, calcium carbonate, and sodium bicarbonate.

-

Sodium Alginate: A natural polysaccharide extracted from brown seaweed, sodium alginate is the primary structural component of the raft.[1][2][3][4][5] It is a linear copolymer composed of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[6] The arrangement of these monomers influences the properties of the resulting gel.[6]

-

Calcium Carbonate: This component serves a dual purpose. Firstly, it acts as an antacid, neutralizing stomach acid.[3][7][8] Secondly, and more critically for the raft's integrity, it provides a source of divalent calcium ions (Ca²⁺).[7][9]

-

Sodium Bicarbonate: Reacting with gastric acid, sodium bicarbonate generates carbon dioxide (CO₂) gas.[1][2][7][10] These gas bubbles are entrapped within the forming alginate gel, imparting buoyancy and allowing the raft to float on top of the stomach contents.[1][2][7][10][11]

The sequence of events unfolds as follows: upon ingestion, the sodium alginate in this compound comes into contact with the acidic environment of the stomach. The low pH causes the alginate to precipitate out of solution as insoluble alginic acid.[1][10][11] Simultaneously, the calcium carbonate and sodium bicarbonate react with the stomach acid. The released calcium ions then interact with the guluronic acid blocks of the alginic acid chains, creating ionic cross-links.[9][12][13][14][15] This "egg-box" model of cross-linking is fundamental to the formation of a cohesive and strong three-dimensional gel network.[12][13][15] The carbon dioxide bubbles generated from the sodium bicarbonate become trapped within this cross-linked matrix, reducing the density of the gel and causing it to float, forming a "raft" on the surface of the gastric contents.[1][2][7][10][11] This physical barrier prevents the reflux of gastric acid into the esophagus.[2][10][16]

Quantitative Data Summary

The physical and chemical properties of the this compound alginate raft have been quantified in numerous studies. The following tables summarize key data points for easy comparison.

Table 1: Raft Strength and Thickness

| Formulation/Study Condition | Raft Strength (g) | Raft Thickness (mm) | Reference |

| This compound Double Action Liquid | Not specified | Not specified | [1] |

| This compound (generic) - BP minimum | ≥ 7.5 | Not specified | [17] |

| RanRaft® | 7.5 | 25 | [17] |

| Ranidom® RAFT | 8.9 | Not specified | [17] |

| GaviRaft® | Not specified | 25 | [17] |

| Digeraft Plus® | ~20.5 | Not specified | [18] |

| This compound Liquid (L. hyperborea stem) | 12.1 | Not specified | [18] |

| This compound Liquid (L. hyperborea leaf) | 4.3 | Not specified | [18] |

Table 2: Physicochemical Properties

| Parameter | Value/Range | Formulation/Condition | Reference |

| Viscosity of Gel Matrix | Up to 1400 times that of water | This compound Double Action Liquid | [1] |

| Acid Neutralizing Capacity | ~18.1 mEq H⁺ per 20 ml | This compound Double Action Liquid | [1][19] |

| Raft Formation Time | Within seconds to a few minutes | General alginate formulations | [1][10][11] |

| Raft Duration in Stomach | Up to 4 hours | This compound | [1][2] |

| Raft pH | Near neutral | General alginate formulations | [1] |

Experimental Protocols

The characterization of this compound's alginate raft involves a variety of in vitro tests to assess its physical and chemical properties. Below are detailed methodologies for key experiments.

Raft Strength Measurement

This protocol, adapted from the British Pharmacopoeia and other studies, quantifies the force required to disrupt the alginate raft.[17][20]

Objective: To measure the mechanical strength of the formed alginate raft.

Apparatus:

-

Texture Analyzer (e.g., TA.XTplus) with an L-shaped hook probe.[20]

-

250 mL glass beakers.

-

Water bath maintained at 37°C.

-

0.1 M Hydrochloric acid (HCl) solution.

Procedure:

-

Add 150 mL of 0.1 M HCl to a 250 mL beaker and equilibrate to 37°C in a water bath to simulate gastric conditions.[20]

-

Add a specified dose (e.g., 10 mL or 20 mL) of the this compound formulation to the surface of the acid.[20]

-

Allow the raft to form and mature for a specified period (e.g., 30 minutes).[21]

-

Position the L-shaped probe of the texture analyzer just above the surface of the raft.

-

Initiate the test, moving the probe downwards at a constant speed through the raft.

-

Record the maximum force (in grams) required to break through the raft. This value represents the raft strength.[20][22]

Rheological Characterization

Rheometry is used to evaluate the viscoelastic properties of the alginate gel, providing insights into its structure and stability.[23][24][25][26][27]

Objective: To determine the storage modulus (G') and loss modulus (G'') of the alginate raft.

Apparatus:

Procedure:

-

Prepare the alginate raft in vitro as described in the raft strength measurement protocol.

-

Carefully transfer the formed raft onto the lower plate of the rheometer.

-

Lower the upper plate to a defined gap, ensuring complete filling without overloading.

-

To identify the linear viscoelastic region (LVR), perform an oscillatory strain sweep at a constant frequency (e.g., 1 Hz) over a range of strain values (e.g., 0.01% to 10%).[25]

-

Within the LVR, conduct a frequency sweep at a constant strain to measure the storage modulus (G') and loss modulus (G'') as a function of frequency.[25]

-

A higher G' relative to G'' indicates a more solid-like, elastic behavior, which is characteristic of a strong gel.[25]

Raft Thickness Measurement

This simple protocol provides a quantitative measure of the physical dimensions of the raft.[17]

Objective: To measure the thickness of the formed alginate raft.

Apparatus:

-

Calibrated Vernier caliper.[17]

-

250 mL glass beaker.

-

0.1 M HCl solution.

Procedure:

-

Form the raft in a 250 mL beaker as previously described.

-

After the maturation period, carefully use a Vernier caliper to measure the thickness of the raft at multiple points (e.g., four corners of the beaker).[17]

-

Record the average thickness in millimeters (mm).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes in the formation and action of the this compound alginate raft.

Caption: Molecular interactions leading to the formation of the buoyant alginate raft.

Caption: The overall workflow of this compound's physical mode of action for reflux suppression.

Conclusion

The therapeutic efficacy of this compound is rooted in a series of well-defined molecular interactions that result in the formation of a buoyant, resilient alginate gel matrix. The synergistic action of sodium alginate, calcium carbonate, and sodium bicarbonate in the acidic environment of the stomach creates a physical barrier that effectively prevents gastroesophageal reflux. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued research and development of alginate-based formulations for the management of GERD. The visualizations offer a clear depiction of the fundamental mechanisms, serving as a valuable educational and research tool.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. STERIS PHARMA [sterisonline.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound.co.uk [this compound.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 8. verification.fda.gov.ph [verification.fda.gov.ph]

- 9. edu.rsc.org [edu.rsc.org]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. Raft Formation of Sodium Alginate in the Stomach [jnmjournal.org]

- 12. researchgate.net [researchgate.net]

- 13. edu.rsc.org [edu.rsc.org]

- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Science of Alginate Therapy for GERD | Reflux Gourmet [refluxgourmet.com]

- 17. impactfactor.org [impactfactor.org]

- 18. researchgate.net [researchgate.net]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. peptest.co.uk [peptest.co.uk]

- 22. youtube.com [youtube.com]

- 23. Rheological properties and failure of alginate hydrogels with ionic and covalent crosslinks - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. par.nsf.gov [par.nsf.gov]

- 26. pubs.rsc.org [pubs.rsc.org]

- 27. static1.squarespace.com [static1.squarespace.com]

An In-depth Technical Guide to the In-Vitro Analysis of Gaviscon's Raft-Forming Capabilities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro methodologies used to characterize the raft-forming capabilities of Gaviscon, an alginate-based formulation designed for the management of gastroesophageal reflux disease (GERD). The document details the experimental protocols for key analytical tests, presents quantitative data in a structured format, and visualizes the underlying mechanisms and workflows.

Mechanism of Action: Raft Formation

Upon contact with gastric acid, this compound's active ingredient, sodium alginate, undergoes a chemical reaction. The acidic environment causes the sodium alginate to precipitate, forming a viscous gel. Concurrently, the sodium bicarbonate present in the formulation reacts with the gastric acid to produce carbon dioxide gas. These gas bubbles are entrapped within the gel matrix, creating a buoyant, foam-like structure known as a "raft" that floats on top of the stomach contents. This raft acts as a physical barrier, preventing the reflux of gastric acid into the esophagus.[1][2] The strength and stability of this raft are influenced by factors such as the molecular weight of the alginate and the presence of divalent cations like calcium, which can cross-link the alginate chains, reinforcing the gel structure.[1]

Caption: Mechanism of this compound raft formation in the stomach.

Quantitative Analysis of Raft Properties

The efficacy of this compound's raft is determined by several key physical and chemical properties. These are quantified using a variety of in-vitro tests.

Raft strength is a critical parameter that indicates the cohesiveness and structural integrity of the raft. It is often measured as the force required to break or displace the formed raft.

Table 1: Summary of In-Vitro Raft Strength Data for this compound Formulations

| This compound Formulation | Raft Strength (g) | Reference |

| This compound Liquid (L. hyperborea stem alginate) | 12.1 | [3] |

| This compound Liquid (L. hyperborea leaf alginate) | 4.3 | [3] |

| This compound Double Action Liquid | Similar to this compound Liquid | [4] |

| This compound Advance | >7 | [5] |

| This compound Liquid | >7 | [5] |

While the primary mechanism is physical, many this compound formulations also contain antacids. The Acid Neutralizing Capacity (ANC) measures the amount of acid that can be neutralized by a single dose.

Table 2: Summary of In-Vitro Acid Neutralizing Capacity (ANC) Data

| This compound Formulation | Acid Neutralizing Capacity (mEq) | Duration of Neutralization (min) | Reference |

| This compound Double Action | 7.9 | 93 | [6] |

| This compound Original | 3.6 | 61 | [6] |

| This compound (unspecified) | 82.6% neutralizing capacity | Not specified | [7] |

Raft resilience assesses the durability of the raft under simulated gastric motility. It is often measured as the time taken for the raft to break down under agitation.

Table 3: Summary of In-Vitro Raft Resilience Data

| This compound Formulation | Resilience/Duration | Reference |

| This compound Double Action Liquid | Improved resilience over this compound Liquid | [4] |

| Digeraft Plus® (Comparator) | 72 ± 5.33 mins | [3][8] |

| Other Raft-Forming Antacids | 40 to 60 mins | [3][8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible in-vitro evaluation of this compound's raft-forming capabilities.

This protocol determines the force required to disrupt the alginate raft.

Caption: Workflow for in-vitro raft strength measurement.

Detailed Steps:

-

Preparation: A 250 mL glass beaker is filled with 150 mL of 0.1 M hydrochloric acid (HCl) to simulate gastric fluid.[9][10] The beaker is then placed in a water bath and maintained at 37°C.[3][9]

-

Raft Formation: The maximum recommended dose of the this compound liquid is added to the acid.[3][9] An L-shaped wire probe is positioned in the center of the beaker around which the raft will form.[9][10] The raft is allowed to mature for 30 minutes.[3][9][10]

-

Measurement: A texture analyzer or a modified pan balance is used to measure the force required to lift the probe and, consequently, break the raft.[9][10] The peak force recorded is taken as the raft strength.

This protocol quantifies the antacid effect of the formulation.

Caption: Workflow for determining Acid Neutralizing Capacity (ANC).

Detailed Steps:

-

Reaction: A precisely weighed amount of the antacid is added to a known volume of 0.1 M HCl.[11] The mixture is stirred at 37°C for 1 hour to simulate conditions in the stomach.[11]

-

Titration: After the reaction period, the excess HCl is determined by back-titration with 0.1 M sodium hydroxide (NaOH) to a pH of 3.5.[11]

-

Calculation: The amount of acid neutralized by the product is calculated by subtracting the amount of excess acid from the initial amount of acid added. The result is expressed in milliequivalents (mEq).

This protocol evaluates the stability of the raft over time with agitation.

Caption: Workflow for the in-vitro raft resilience assay.

Detailed Steps:

-

Raft Formation: A raft is formed as described in the raft strength protocol and allowed to mature for 30 minutes.[3][9]

-

Agitation: The acid surrounding the raft is carefully replaced with fresh 0.1 M HCl pre-warmed to 37°C.[3] The beaker is then placed in a shaking water bath set to 50 rpm to simulate gastric motility.[3]

-

Observation: The integrity of the raft is visually inspected at regular time points.[9] The time at which the raft breaks apart or fully disintegrates is recorded as its resilience time.[9]

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. Raft Formation of Sodium Alginate in the Stomach [jnmjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. peptest.co.uk [peptest.co.uk]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. msjonline.org [msjonline.org]

- 10. researchgate.net [researchgate.net]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

The Rheological Architecture of Gaviscon's Alginate Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the rheological properties of the alginate barrier formed by Gaviscon. The following sections detail the quantitative data derived from key studies, comprehensive experimental protocols for the characterization of the barrier's mechanical properties, and a visualization of the underlying chemical mechanism of raft formation.

Quantitative Rheological Data

The mechanical properties of the this compound alginate raft are crucial for its efficacy as a physical barrier to acid reflux. These properties, primarily elasticity (storage modulus, G') and viscosity (loss modulus, G''), are influenced by environmental factors such as pH and aging time.

Effect of pH on Alginate Raft Properties

The acidity of the gastric environment plays a pivotal role in the formation and strength of the alginate barrier. As the pH of the formation solution decreases, the resulting raft exhibits increased strength and brittleness. Conversely, a higher pH environment leads to a weaker and more ductile raft.[1] This is due to the increased cross-linking of alginate chains at lower pH levels.[1]

| Sample | Ratio of Acetic Acid/Water | pH | G' @ 0% strain (Pa) | Critical Yield Strain (γc %) |

| A | 55.71 mL / 40.86 mL | ~1.1 | 579 | 2 |

| B | 51.12 mL / 45.65 mL | ~1.2 | 328 | 4.5 |

| C | 47.31 mL / 49.68 mL | ~1.3 | 226 | 39 |

| D | 38.57 mL / 58.86 mL | ~1.4 | 58 | 90 |

| E | 17.15 mL / 81.36 mL | ~1.7 | 41.9 | 46 |

Table 1: Influence of pH on the elastic modulus (G') and critical yield strain (γc) of the this compound alginate raft. Data sourced from a study on the mechanical properties of alginate rafts.[1]

Effect of Aging on Alginate Raft Properties

Upon formation, the alginate raft undergoes a strengthening process over time. This aging effect is characterized by an increase in the elastic modulus, indicating a more robust barrier.

| Time Post-Making (minutes) | G' @ 0% strain (Pa) |

| 0 | 500 |

| 30 | 21,500 |

Table 2: The effect of aging on the elastic modulus (G') of the this compound alginate raft at a pH of ~1.1. Data indicates a significant increase in raft strength within the first 30 minutes of formation.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the rheological properties of the this compound alginate barrier.

Oscillatory Rheometry for Elastic and Viscous Moduli

This protocol is designed to non-destructively characterize the mechanical properties of the alginate raft using a parallel-plate oscillatory rheometer.[1]

Objective: To quantify the elastic (G') and viscous (G'') moduli of the this compound alginate raft under varying conditions of pH and aging.

Equipment:

-

Parallel-plate rheometer

-

37°C water bath or environmental chamber

-

Beakers (250 mL)

-

Syringes

Procedure:

-

In-vitro Raft Formation:

-

Prepare acidic solutions of varying pH using acetic acid and water.

-

Heat the acidic solution to 37°C to simulate physiological temperature.[1]

-

Add 5 mL of this compound liquid to the heated acidic solution in a beaker.

-

Allow the raft to form and, if applicable, age for the desired time period.

-

-

Sample Loading:

-

Carefully extract the formed alginate raft from the beaker.

-

Place the raft onto the bottom plate of the rheometer.

-

Lower the top plate to a predetermined gap size, ensuring full contact with the raft without significant compression.

-

-

Oscillatory Measurement:

-

Conduct a strain sweep test at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) where G' and G'' are independent of strain.

-

Perform a frequency sweep test at a constant strain within the LVER to characterize the material's response over a range of frequencies.

-

Record the storage modulus (G') and loss modulus (G'') as a function of strain or frequency.

-

Raft Strength Measurement (British Pharmacopoeia Method)

This method determines the force required to break through the alginate raft, providing a measure of its mechanical integrity.[3]

Objective: To quantify the raft strength of the this compound alginate barrier.

Equipment:

-

Texture Analyzer (e.g., CTX Texture Analyzer) with a 5.0 kg load cell[3]

-

L-shaped probe (1 mm diameter stainless steel)[3]

-

250 mL beaker (internal diameter 60-70 mm)[3]

-

37°C water bath[3]

-

Syringe

Procedure:

-

Raft Preparation:

-

Introduce 150 mL of 0.1M Hydrochloric acid into the 250 mL beaker.[3]

-

Place the beaker in the water bath to equilibrate at 37°C.[3]

-

Suspend the L-shaped probe in the center of the beaker with the horizontal arm in the lower third of the acid.[3]

-

Add a single dose of this compound suspension evenly into the acid.[3]

-

Allow the raft to form and mature for 30 minutes.

-

-

Strength Measurement:

Visualizations

Mechanism of Alginate Raft Formation

The formation of the this compound barrier is a rapid physicochemical process initiated by the acidic environment of the stomach. The key components involved are sodium alginate, sodium bicarbonate, and calcium carbonate from the this compound formulation, and hydrochloric acid from the gastric fluid.

Caption: The chemical cascade of this compound's alginate raft formation in the stomach.

Experimental Workflow for Rheological Analysis

The characterization of the this compound alginate barrier's rheological properties follows a systematic experimental workflow, from sample preparation to data acquisition and analysis.

Caption: Workflow for the rheological characterization of the this compound alginate raft.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. Rheological investigation of the shear strength, durability, and recovery of alginate rafts formed by antacid medication in varying pH environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brookfieldengineering.com [brookfieldengineering.com]

- 4. Raft Formation of Sodium Alginate in the Stomach - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Gaviscon's Mucosal Protective Mechanisms: A Technical Guide

Executive Summary: While traditional therapies for gastroesophageal reflux disease (GERD) have centered on acid suppression, the significant role of non-acidic components of the refluxate, such as pepsin and bile acids, in causing mucosal damage is now well-established.[1][2] Alginate-based formulations, notably Gaviscon, offer a distinct therapeutic approach that extends beyond simple acid neutralization. Preclinical evidence robustly demonstrates a multifaceted mechanism of action involving the formation of a physical barrier, the sequestration and inactivation of noxious refluxate components, and direct protection of the esophageal mucosa at a cellular and molecular level. This guide provides an in-depth summary of the key preclinical data, experimental protocols, and mechanistic pathways that underpin this compound's mucosal protection efficacy.

Primary Mechanism: The Alginate Raft as a Physical Barrier

Upon contact with gastric acid, the sodium alginate in this compound rapidly polymerizes to form a gel matrix.[3] Concurrently, the bicarbonate component reacts with acid to release carbon dioxide, which becomes entrapped within the gel, forming a buoyant, near-neutral pH raft that floats on top of the stomach contents.[3][4][5] This raft acts as a primary physical barrier, effectively impeding the reflux of gastric contents into the esophagus.[4][6][7] In severe cases, the raft itself may be refluxed in preference to the damaging stomach contents, exerting a demulcent effect.[4]

Experimental Protocol: In Vitro Raft Characterization

The physicochemical properties of the alginate raft are critical to its efficacy and can be quantified in vitro.

-

Raft Formation: A maximum recommended dose of the alginate formulation is added to a beaker containing 0.1 M hydrochloric acid (HCl) at 37°C to simulate gastric conditions.[8]

-

Raft Strength Measurement: A texture analyzer is used to measure the force (in grams) required for a probe to penetrate or traverse the formed raft. This quantifies the raft's cohesiveness and integrity.[3][9]

-

Acid Neutralization Capacity (ANC): The raft's ability to neutralize acid is assessed. The formed raft is subjected to consecutive additions of 0.1 M HCl, and the pH is measured after each addition until the filtrate pH drops below 4.0.[8] The total duration of neutralization is recorded.[9]

-

Raft Resilience: This measures the raft's ability to withstand simulated gastric pressures or reflux events without disintegrating.[9]

Data Presentation: Raft Properties

The following table summarizes key quantitative data on the physical and chemical properties of alginate rafts from in vitro studies.

| Parameter | This compound Formulation | Result | Significance |

| Raft Strength | Digeraft Plus® (High Alginate) | ~20.5 g | Significantly higher than other tested brands, indicating enhanced integrity.[9] |

| Duration of Acid Neutralization | Digeraft Plus® (High Alginate) | 72 ± 5.33 mins | Longer duration compared to other raft-forming and non-raft-forming antacids (40-60 mins).[9] |

| Alginate Content in Raft | This compound Double Action (GDA) | Significantly superior (p<0.0001) | Higher alginate content contributes to a more robust and effective raft.[8] |

| Raft pH (Artificial Stomach) | Liquid this compound | Maintained pH > 5 | The raft maintained a near-neutral pH for 120 minutes.[9] |

Visualization: Raft Formation and Action

References

- 1. academic.oup.com [academic.oup.com]

- 2. The role of an alginate suspension on pepsin and bile acids - key aggressors in the gastric refluxate. Does this have implications for the treatment of gastro-oesophageal reflux disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An alginate-antacid formulation (this compound Double Action Liquid®) can eliminate the postprandial “acid pocket” in symptomatic GERD patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mims.com:443 [mims.com:443]

- 5. researchgate.net [researchgate.net]

- 6. Randomised clinical trial: the clinical efficacy and safety of an alginate‐antacid (this compound Double Action) versus placebo, for decreasing upper gastrointestinal symptoms in symptomatic gastroesophageal reflux disease (GERD) in China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. peptest.co.uk [peptest.co.uk]

- 9. researchgate.net [researchgate.net]

Gaviscon's Impact on Esophageal Epithelial Barrier Function: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastroesophageal reflux disease (GERD) is characterized by the retrograde flow of gastric contents into the esophagus, leading to symptoms and complications largely driven by the breakdown of the esophageal epithelial barrier. While the primary mechanism of Gaviscon is the formation of a neutral alginate raft that acts as a physical barrier to reflux, emerging evidence highlights a direct topical effect on the esophageal mucosa, preserving and enhancing its barrier function. This technical guide provides an in-depth analysis of the mechanisms by which this compound protects the esophageal epithelium, supported by quantitative data from in vitro and ex vivo studies. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research in this area.

Introduction: The Esophageal Epithelial Barrier in GERD

The esophageal mucosa is the first line of defense against noxious luminal contents, including acid, pepsin, and bile salts. This barrier is composed of a stratified squamous epithelium, with the superficial cell layers being the most differentiated and resistant. The integrity of this barrier is maintained by complex intercellular junctions, including tight junctions (TJs), adherens junctions (AJs), and desmosomes.

-

Tight Junctions (TJs): Composed of transmembrane proteins such as claudins and occludin, and cytoplasmic scaffolding proteins like Zonula Occludens (ZO-1), TJs regulate the paracellular pathway, controlling the passage of ions and small molecules between cells.

-

Adherens Junctions (AJs): Mediated primarily by E-cadherin, AJs are crucial for cell-cell adhesion and the maintenance of epithelial structure.

In GERD, recurrent exposure to refluxate disrupts these junctions, leading to increased paracellular permeability, a condition often described as "leaky" epithelium. This disruption is characterized by dilated intercellular spaces (DIS) and is a key event in the pathogenesis of GERD, allowing harmful substances to penetrate deeper into the esophageal tissue, stimulate nerve endings (causing heartburn), and trigger inflammatory responses.

This compound's Dual Mechanism of Action

This compound's therapeutic effect in GERD is twofold:

-

Primary Mechanism: Raft Formation: Upon contact with gastric acid, the sodium alginate in this compound polymerizes to form a viscous, buoyant gel, or "raft," with a near-neutral pH.[1][2] This raft floats on top of the stomach contents, physically impeding the reflux of acid and pepsin into the esophagus.[3][4][5] In severe cases, the raft itself may be refluxed, providing a demulcent effect.[1]

-

Secondary Mechanism: Topical Mucosal Protection: Beyond its anti-reflux action, the alginate component of this compound has demonstrated a direct protective effect on the esophageal mucosa.[6][7] It can adhere to the esophageal tissue, forming a protective layer that enhances the mucosal defense against refluxate-induced damage.[8][9]

Quantitative Effects of this compound on Esophageal Barrier Function

The protective effects of this compound on the esophageal epithelial barrier have been quantified in several pre-clinical studies. The primary endpoints in these studies are typically Transepithelial Electrical Resistance (TEER), a measure of the overall ionic resistance of the epithelial layer and an indicator of tight junction integrity, and paracellular permeability to larger molecules.

Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) in Human Esophageal Mucosa

| Experimental Model | Treatment Conditions | Outcome Measure | Result | Reference |

| Ex vivo human esophageal mucosal biopsies | 5-minute pre-treatment, followed by 30-minute exposure to a reflux-like solution (pH 2 + deoxycholic acid + pepsin) | Percentage change of TEER from baseline | This compound Placebo: -40.4% ± 15.0% This compound Double Action: -29.9% ± 16.0% (p=0.0015 vs. placebo) | [10] |

Table 2: Effect of Alginate (this compound) on Pepsin-Induced Epithelial Damage

| Experimental Model | Treatment Conditions | Outcome Measure | Result | Reference |

| Barrett's esophageal (BAR-T) cells | Pre-treatment with dilute alginate medications (this compound Advance or Double Action) followed by exposure to pepsin (1 mg/mL) at pH 4. | Cell Viability (ATP Assay) | Alginate rescued the peptic reduction of cell viability (p < 0.0001). | [1][11] |

| Barrett's esophageal (BAR-T) cells | Pre-treatment with dilute alginate medications followed by exposure to pepsin (1 mg/mL) at pH 4. | E-cadherin cleavage, ADAM10 maturation, and MMP induction | Alginate rescued E-cadherin cleavage, ADAM10 maturation, and the induction of MMP-1, -2, -9, and -14 (p < 0.01). | [1][11] |

Signaling Pathways in Reflux-Induced Barrier Disruption and this compound's Protective Role

Acid and pepsin in the refluxate can trigger signaling cascades that lead to the breakdown of the esophageal epithelial barrier. A key pathway involves the proteolytic cleavage of E-cadherin, a critical component of adherens junctions.

E-cadherin Cleavage Pathway

Reflux, particularly weakly acidic reflux containing pepsin, can lead to the activation of A Disintegrin and Metalloproteinase (ADAM10). Activated ADAM10 acts as a sheddase, cleaving the extracellular domain of E-cadherin. This initial cleavage is followed by further proteolysis by other enzymes, including Matrix Metalloproteinases (MMPs), leading to the complete disruption of the E-cadherin-mediated cell-cell adhesion. This process increases paracellular permeability and can promote inflammatory and carcinogenic pathways.

Studies have shown that alginate-based formulations like this compound can prevent the pepsin-induced cleavage of E-cadherin, the maturation of ADAM10, and the subsequent induction of MMPs.[1][11] This suggests that this compound's topical protective effect is mediated, at least in part, by inhibiting these initial molecular events in reflux-induced mucosal injury.

Caption: Pepsin-induced E-cadherin cleavage pathway and this compound's inhibitory action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess esophageal epithelial barrier function and the effects of this compound.

Ex Vivo Ussing Chamber Model for TEER Measurement

This protocol is adapted from studies on human esophageal mucosal biopsies.[10]

Objective: To measure the transepithelial electrical resistance (TEER) of esophageal tissue biopsies to assess barrier integrity following exposure to a reflux-like solution, with and without pre-treatment with this compound.

Materials:

-

Fresh human esophageal mucosal biopsies (3-5 cm above the Z-line)

-

Ussing chamber system

-

Krebs-Henseleit solution (pH 7.4)

-

Reflux-like solution: Krebs-Henseleit solution adjusted to pH 2, supplemented with 1 mM deoxycholic acid and 1 mg/mL porcine pepsin

-

This compound Double Action liquid

-

This compound placebo (viscosity-matched solution without alginates)

-

Voltage-current clamp amplifier

Procedure:

-

Obtain fresh esophageal biopsies during endoscopy and immediately place them in ice-cold, oxygenated Krebs-Henseleit solution.

-

Divide the biopsies into two groups: this compound-treated and placebo-treated.

-

Apply 200 µL of either this compound Double Action or the placebo solution to the luminal surface of the respective biopsies for 5 minutes.

-

Gently wash off the treatment solution with Krebs-Henseleit solution (pH 7.4).

-

Mount the biopsies in the Ussing chambers, separating the apical (luminal) and basolateral chambers.

-

Fill both chambers with oxygenated Krebs-Henseleit solution (pH 7.4) maintained at 37°C.

-

Allow the tissue to equilibrate for 20-30 minutes until a stable baseline TEER is achieved.

-

Measure the baseline TEER using the voltage-current clamp amplifier.

-

Replace the solution in the apical chamber with the reflux-like solution (pH 2).

-

Record the TEER continuously for 30 minutes.

-

Calculate the percentage change in TEER from baseline for both treatment groups.

Caption: Experimental workflow for TEER measurement using an Ussing chamber.

In Vitro Cell Culture Model using BAR-T Cells

This protocol is based on methodologies used in studies investigating the molecular effects of alginates on esophageal cells.[1][11]

Objective: To culture BAR-T cells for use in assays assessing cell viability, protein expression, and gene expression following exposure to pepsin and treatment with alginate solutions.

Cell Line:

-

BAR-T cells: A telomerase-immortalized, non-neoplastic human Barrett's esophageal epithelial cell line. These cells are useful for studying the early molecular events in reflux-induced injury.

Materials:

-

BAR-T cells

-

Keratinocyte serum-free medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure (Sub-culturing):

-

Grow BAR-T cells in supplemented K-SFM in T-75 flasks.

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 5-7 mL of culture medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh culture medium.

-

Seed the cells into new flasks or plates at the desired density for subsequent experiments.

In Vitro Paracellular Permeability Assay

Objective: To assess the protective effect of this compound against pepsin-induced increases in esophageal epithelial permeability.

Materials:

-

BAR-T cells cultured on permeable Transwell inserts

-

Horseradish peroxidase (HRP)

-

o-phenylenediamine dihydrochloride (OPD) substrate

-

Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 4

-

Pepsin

-

This compound solution (diluted)

-

Plate reader capable of measuring absorbance at 492 nm

Procedure:

-

Seed BAR-T cells on Transwell inserts and culture until a confluent monolayer with stable TEER is formed.

-

Pre-treat the apical side of the monolayers with diluted this compound solution or control buffer for a specified time (e.g., 10-30 minutes).

-

Wash the monolayers gently with HBSS (pH 7.4).

-

Add the challenge solution (e.g., pepsin at 1 mg/mL in HBSS, pH 4) to the apical chamber.

-

Add HRP to the apical chamber.

-

At various time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral chamber.

-

Quantify the amount of HRP that has passed through the monolayer by adding the basolateral samples to OPD substrate and measuring the colorimetric change at 492 nm.

-

Compare the HRP flux in this compound-treated versus control monolayers.

Conclusion and Future Directions

The evidence strongly supports that this compound's mechanism of action extends beyond the formation of a simple physical barrier. Its alginate component provides a direct, topical protective effect on the esophageal epithelial mucosa. This is achieved by adhering to the mucosal surface and mitigating the damaging effects of refluxate on epithelial barrier integrity. Quantitative studies demonstrate this compound's ability to preserve TEER and cell viability in the face of acid and pepsin challenge.

Mechanistically, this compound has been shown to interfere with the proteolytic cascade involving ADAM10 and MMPs that leads to the degradation of E-cadherin, a cornerstone of epithelial cell adhesion. By preventing this initial molecular injury, this compound helps to maintain the structural and functional integrity of the esophageal barrier.

For drug development professionals and researchers, these findings highlight the potential of topical, barrier-enhancing therapies for GERD, either as a monotherapy for milder cases or as an adjunct to acid-suppressive medications. Future research should focus on:

-

Quantifying the specific effects of this compound on the expression and localization of key tight junction proteins (claudins, occludin, ZO-1).

-

Elucidating the full range of signaling pathways modulated by alginate's interaction with the esophageal epithelium.

-

Conducting clinical studies with endpoints specifically designed to measure esophageal barrier function in vivo (e.g., mucosal impedance) to correlate these preclinical findings with patient outcomes.

By further exploring these mechanisms, the development of next-generation mucosal protectants can be advanced, offering improved therapeutic options for patients suffering from GERD.

References

- 1. Topical Alginate Protection against Pepsin-Mediated Esophageal Damage: E-Cadherin Proteolysis and Matrix Metalloproteinase Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and characterization of mouse and human esophageal epithelial cells in 3D organotypic culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. physiologicinstruments.com [physiologicinstruments.com]

- 6. Using Drugs to Probe the Variability of Trans-Epithelial Airway Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Esophageal 3D Culture Systems as Modeling Tools in Esophageal Epithelial Pathobiology and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A technique for the culture of Barrett's oesophageal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]

- 11. Topical Alginate Protection against Pepsin-Mediated Esophageal Damage: E-Cadherin Proteolysis and Matrix Metalloproteinase Induction - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of a Gastric Barrier: A Structural Analysis of Gaviscon's Cross-Linked Alginate Raft

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gaviscon, a widely recognized treatment for gastroesophageal reflux disease (GERD), operates through a unique mechanism of action: the formation of a physical barrier, or "raft," that floats atop the gastric contents. This raft is primarily composed of a cross-linked alginate gel. Understanding the structural intricacies and mechanical properties of this raft is paramount for the optimization of existing formulations and the development of novel, more effective treatments. This technical guide provides a comprehensive analysis of the structural and mechanical properties of the this compound alginate raft, detailing the underlying chemistry, summarizing key quantitative data from various studies, and outlining the experimental protocols used for its characterization.

Mechanism of Action: The Formation of the Alginate Raft

The formation of the this compound raft is a rapid, multi-step physicochemical process initiated upon contact with acidic gastric fluid. The key components involved are sodium alginate, calcium carbonate, and sodium bicarbonate.[1]

-

Acid-Induced Gelation: Sodium alginate, a polysaccharide derived from brown seaweed, is the primary structural component.[2][3] In the acidic environment of the stomach, the soluble sodium alginate is converted into insoluble alginic acid, which precipitates to form a viscous gel.[1]

-

Cross-linking: Calcium carbonate, also present in the formulation, reacts with stomach acid to release calcium ions (Ca2+).[1] These divalent cations act as cross-linking agents, bridging the linear polymer chains of alginic acid to form a more robust and stable three-dimensional gel network.[1][2] This cross-linking is crucial for the strength and resilience of the raft.

-

Flotation: Concurrently, the reaction of sodium bicarbonate and calcium carbonate with gastric acid produces carbon dioxide gas.[1][4] These gas bubbles become entrapped within the alginate gel matrix, reducing the density of the raft and causing it to float on the surface of the stomach contents.[1][2][5] This floating barrier physically obstructs the reflux of gastric acid into the esophagus.[3][6]

The resulting raft is a pH-neutral, buoyant, and cohesive gel that can remain in the stomach for up to four hours, providing sustained relief from reflux symptoms.[2]

Structural and Mechanical Properties: Quantitative Analysis

The efficacy of the this compound raft is intrinsically linked to its structural and mechanical properties. Key parameters that have been quantified in various studies include raft strength, rheological behavior, resilience, and volume.

Raft Strength

Raft strength is a measure of the force required to break through the formed raft and is a critical indicator of its ability to withstand the mechanical churning of the stomach.[7]

| Product | Raft Strength (g) | Reference |

| This compound Liquid | 12.1 - 12.9 | [8][9] |

| This compound Advance | 16.5 | [9] |

| Digeraft Plus® | ~20.5 | [8] |

| Product with L. hyperborea stem alginate | 12.1 | [8] |

| Product with L. hyperborea leaf alginate | 4.3 | [8] |

Rheological Properties

Rheology provides insight into the viscoelastic properties of the alginate raft, such as its strength and durability under shear stress. The storage modulus (G') is a measure of the elastic component of the gel.

| Condition | Storage Modulus (G') | Reference |

| Un-aged raft (pH ~1.1) | 579 Pa | [10] |

| Un-aged raft (pH ~1.2) | 328 Pa | [10] |

| Un-aged raft (pH ~1.3) | 226 Pa | [10] |

| Un-aged raft (pH ~1.4) | 58 - 60 Pa | [10][11] |

| Un-aged raft (pH ~1.7) | 41.9 - 42 Pa | [10][11] |

| Raft aged for 0.5 hr (high acidity) | 21.5 kPa | [11] |

Raft Volume and Resilience

Raft volume indicates the size of the physical barrier, while resilience measures its ability to withstand agitation over time.

| Product | Raft Volume (mL) | Raft Resilience (Median Time in min) | Reference |

| This compound Liquid | 53.9 | - | [9] |

| This compound Advance | 18.8 | > 60 | [9] |

| Algicon | 11.5 | 0 | [9] |

| Gastrocote | 21.3 | 20 | [9] |

| Peptac | 33.3 | > 60 | [9] |

| Rennie Duo | 17.6 | 10 | [9] |

Experimental Protocols

The characterization of the this compound alginate raft involves a suite of specialized in vitro techniques designed to simulate the conditions of the human stomach and quantify the raft's physical and chemical properties.

Raft Strength Measurement

This method quantifies the force required to penetrate the formed alginate raft.

Methodology:

-

Acid Preparation: 150 mL of 0.1M hydrochloric acid is placed in a 250 mL beaker and equilibrated to 37°C.

-

Probe Placement: An L-shaped stainless steel wire probe is suspended in the center of the beaker.

-

Raft Formation: The maximum recommended dose of the liquid this compound formulation is added to the acid, and the raft is allowed to mature for 30 minutes.

-

Measurement: The beaker is placed on a texture analyzer, and the probe is pulled vertically through the raft at a controlled speed. The peak force required to break the raft is recorded as the raft strength in grams.

Rheological Analysis

Oscillatory parallel-plate rheometry is employed to characterize the viscoelastic properties of the alginate raft.

Methodology:

-

Raft Preparation: Alginate rafts are formed by mixing the this compound formulation with acidic solutions of controlled pH.

-

Sample Loading: The isolated raft is placed on the lower plate of a shear rheometer equipped with a parallel-plate geometry.

-

Testing: An oscillatory strain sweep is performed at a constant frequency to determine the linear viscoelastic region and the critical strain at which the raft structure begins to break down.

-

Data Acquisition: The storage modulus (G'), representing the elastic properties, and the loss modulus (G''), representing the viscous properties, are recorded as a function of strain.

Raft Resilience and Volume Measurement

These methods assess the durability of the raft under simulated gastric motility and its overall size.

Raft Resilience:

-

Raft Formation: A raft is formed in 150 mL of simulated gastric fluid at 37°C and allowed to mature for 30 minutes.

-

Agitation: The raft is then subjected to gentle agitation in a shaking water bath.

-

Observation: The integrity of the raft is visually assessed at regular intervals, and the time taken for the raft to completely disintegrate is recorded as the resilience time.

Raft Volume: The volume of the raft can be determined using a displacement method, where the raft is submerged in a known volume of liquid in a measuring cylinder, and the change in volume is recorded.

Alginate Content Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of sodium alginate present in the formulation and incorporated into the raft.

Methodology:

-

Sample Preparation: A known amount of the this compound formulation or the isolated raft is dissolved in an appropriate solvent and diluted.

-

Chromatography: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18).

-

Detection: The eluent is monitored by a UV detector, and the peak corresponding to sodium alginate is identified and quantified by comparison to a standard curve.

Molecular Interactions and Cross-Linking

The structural integrity of the this compound raft is fundamentally dependent on the molecular interactions between the alginate polymer chains and the cross-linking calcium ions.

Fourier-transform infrared spectroscopy (FTIR) can be employed to study the cross-linking process. The characteristic peaks for the carboxylate groups in sodium alginate will shift upon interaction with calcium ions, providing evidence of the ionic cross-linking that is fundamental to the raft's structure.

Conclusion

The this compound alginate raft is a sophisticated, in-situ forming drug delivery system whose efficacy is governed by its well-defined structural and mechanical properties. The interplay between the acid-induced gelation of alginate, the ionic cross-linking by calcium ions, and the buoyancy provided by entrapped carbon dioxide results in a robust and effective physical barrier against gastroesophageal reflux. The experimental protocols detailed in this guide provide a framework for the quantitative characterization of these properties, which is essential for quality control, formulation development, and the design of next-generation reflux treatments. A thorough understanding of the structural analysis of the this compound raft empowers researchers and drug development professionals to innovate and improve upon this established therapeutic approach.

References

- 1. researchgate.net [researchgate.net]

- 2. "Rheological Investigation of the Shear Strength, Durability, and Recov" by Brooke M. Elliott, Kathleen E. Steckbeck et al. [docs.lib.purdue.edu]

- 3. researchgate.net [researchgate.net]

- 4. peptest.co.uk [peptest.co.uk]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Rheological investigation of the shear strength, durability, and recovery of alginate rafts formed by antacid medication in varying pH environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. msjonline.org [msjonline.org]

Methodological & Application

Application Notes & Protocols: In-Vitro Model for Gaviscon Raft Strength Measurement

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed overview of the in-vitro methodologies used to characterize the raft-forming properties of Gaviscon and other alginate-based reflux suppressants. These protocols are essential for quality control, formulation development, and comparative analysis of product performance.

Introduction: The Science of Alginate Raft Formation